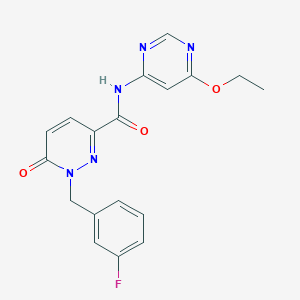
N-(6-ethoxypyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-ethoxypyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O3 and its molecular weight is 369.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-ethoxypyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 321.33 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. The presence of the pyrimidine and dihydropyridazine moieties suggests potential interactions with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammatory processes.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays have shown significant inhibition of growth for:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Inflammatory Disorders : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound in a rat model of arthritis. The results indicated a reduction in joint swelling and pain, suggesting its potential utility in treating inflammatory diseases.
- Cancer Research : Another study focused on the compound's effect on cancer cell lines. It showed that this compound inhibited cell proliferation in breast cancer cells (MCF7) with an IC50 value of 25 µM.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a bioavailability estimated at around 50%. Its half-life is approximately 5 hours, indicating a suitable duration for therapeutic effects.
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c1-2-27-16-9-15(20-11-21-16)22-18(26)14-6-7-17(25)24(23-14)10-12-4-3-5-13(19)8-12/h3-9,11H,2,10H2,1H3,(H,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUDSMTLUCUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














